

# Sustained Effects of Tofersen: A Long-Term Comparative Analysis for SOD1-ALS

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**Tofersen** (Qalsody<sup>™</sup>) represents a significant milestone in the treatment of amyotrophic lateral sclerosis (ALS), being the first gene-targeted therapy approved for a subset of the patient population. Specifically developed for adults with ALS associated with a mutation in the superoxide dismutase 1 (SOD1) gene, **Tofersen**'s long-term efficacy and safety profile are critical areas of investigation for researchers and clinicians. This guide provides a comparative analysis of long-term follow-up data on **Tofersen** against established ALS treatments, Riluzole and Edaravone, supported by experimental data and detailed methodologies.

# Tofersen: Mechanism and Sustained Biological and Clinical Effects

**Tofersen** is an antisense oligonucleotide (ASO) designed to specifically target and promote the degradation of SOD1 messenger RNA (mRNA).[1][2][3] This mechanism reduces the synthesis of the SOD1 protein, which, in its mutated form, is toxic to motor neurons.[4][5] The drug is administered intrathecally to bypass the blood-brain barrier and act directly within the central nervous system.[2][3]

Long-term data, primarily from the Phase 3 VALOR trial and its open-label extension (OLE), demonstrate **Tofersen**'s sustained impact on key biological markers and clinical outcomes.[6] [7][8] The OLE study created two cohorts: an "early-start" group that received **Tofersen** from the beginning of the VALOR trial and a "delayed-start" group that initially received a placebo.[7]



Data from these studies show that earlier initiation of **Tofersen** led to a slower decline in clinical function, respiratory function, muscle strength, and quality of life over 12 months.[8][9] A key finding was the robust and sustained reduction in neurofilament light chain (NfL), a biomarker of nerve damage, suggesting a slowing of the neurodegenerative process.[6][8][9] Some "realworld" observational studies have further supported these findings, reporting disease stabilization and even recovery of some motor function in patients on long-term **Tofersen** therapy.[10][11][12]



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**Caption: Tofersen** Mechanism of Action.

## Quantitative Long-Term Data: Tofersen vs. Alternatives

The following tables summarize the long-term quantitative data for **Tofersen** and its main therapeutic alternatives, Riluzole and Edaravone. It is crucial to note that **Tofersen** has been studied specifically in SOD1-ALS patients, a population that accounts for about 2% of all ALS cases, while Riluzole and Edaravone are used for the broader ALS population.[4][13]

Table 1: Long-Term Efficacy of **Tofersen** in SOD1-ALS (VALOR & OLE Studies)



Endpoint	Time Point	Early-Start Tofersen	Delayed-Start Tofersen	Key Finding
Biomarkers				
CSF Total SOD1 Protein	28 Weeks	Robust Reduction	-	Target engagement confirmed.[6]
Plasma NfL	12-16 Weeks	~50% Reduction	-	Significant reduction in a marker of neurodegenerati on.[9]
Plasma NfL	52 Weeks	Sustained Reduction	Reduction after initiation	Effect on neurodegenerati on is sustained over the long term.[8]
Clinical Outcomes				
ALSFRS-R	12 Months	Slower Decline	Faster Decline	Early initiation slows the loss of clinical function. [8][9]
Respiratory Function	12 Months	Slower Decline	Faster Decline	Benefit observed in respiratory measures.[8][9]
Muscle Strength	12 Months	Slower Decline	Faster Decline	Preservation of muscle strength with earlier treatment.[8][9]
Survival	12 Months	Trend toward benefit	-	Median time to death or permanent



ventilation could not be estimated due to the majority of participants surviving.[8]

Table 2: Long-Term Efficacy of Riluzole in ALS (Observational & Real-World Studies)

Endpoint	Study Type	Key Finding	Citation
Median Survival Extension	Population Studies Review (15 studies)	6 to 19 months longer than untreated patients.	[14]
Median Survival Extension	Retrospective Cohort	7 months longer than untreated patients (17.6 vs 10.7 months).	[15]
Median Survival Extension	Population-based Study	~9 months when adjusted for enrollment time.	[16]
Long-Term Use	Real-World Cohort	Use over ~6 months was associated with a better prognosis. Short-term use had little effect.	[17]

Table 3: Long-Term Efficacy of Edaravone in ALS (Observational Studies)



Endpoint	Time Point	Mean Monthly Change in ALSFRS-R	Key Finding
ALSFRS-R	0-24 Weeks	-0.96	Modest effect on slowing functional decline in a small cohort.[18][19]
ALSFRS-R	24-48 Weeks	-0.70	Effect appears to be maintained over time. [18][19]
ALSFRS-R	48-72 Weeks	-1.18	The rate of decline may vary in later stages.[18][19]
Forced Vital Capacity (FVC)	72 Weeks	Mean decline of 17.4%	Significant decline in respiratory function despite treatment.[18]

## **Experimental Protocols**

## Tofersen: VALOR and Open-Label Extension (OLE)

- VALOR Study Design: A 28-week, Phase 3, randomized, double-blind, placebo-controlled trial.[20] A total of 108 participants with SOD1-ALS were randomized in a 2:1 ratio to receive either **Tofersen** (100 mg) or a placebo.[20] The primary analysis population consisted of 60 participants identified as having a faster disease progression.
  - Administration: Intrathecal injection with three loading doses over approximately two weeks, followed by maintenance doses every 4 weeks.[6]
  - Primary Endpoint: Change from baseline to week 28 in the ALS Functional Rating Scale-Revised (ALSFRS-R) total score.[20]
  - Key Secondary Endpoints: Change in total SOD1 protein concentration in cerebrospinal fluid (CSF), plasma NfL, respiratory function (slow vital capacity), and muscle strength.[20]

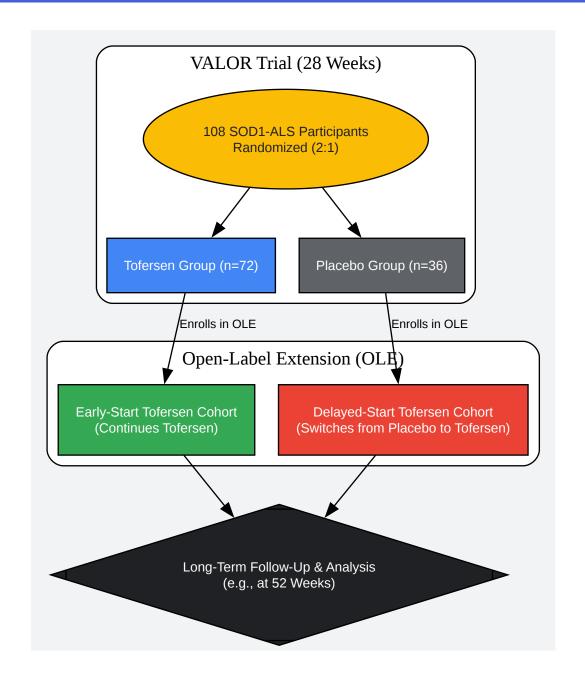




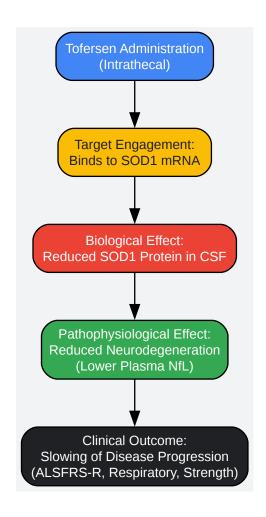


Open-Label Extension (OLE) Design: Upon completion of the 28-week VALOR trial, participants could enroll in the OLE, where all received Tofersen (100 mg).[7] This design allowed for the comparison of outcomes between those who started Tofersen early (original Tofersen group) and those who had a delayed start (original placebo group), providing insights into the long-term benefits of early intervention.[7][21]









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## Validation & Comparative





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